![molecular formula C20H16F3N3O B2991037 3-(Tert-butyl)-1-(5-(trifluoromethyl)(2-pyridyl))indeno[2,3-D]pyrazol-4-one CAS No. 1024537-54-9](/img/structure/B2991037.png)
3-(Tert-butyl)-1-(5-(trifluoromethyl)(2-pyridyl))indeno[2,3-D]pyrazol-4-one
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Overview
Description
The compound “3-(Tert-butyl)-1-(5-(trifluoromethyl)(2-pyridyl))indeno[2,3-D]pyrazol-4-one” is a complex organic molecule. It contains several functional groups and structural motifs that are common in medicinal chemistry, including a pyridyl group, a trifluoromethyl group, and an indeno[2,3-D]pyrazol-4-one core .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indeno[2,3-D]pyrazol-4-one core, a pyridyl group, a tert-butyl group, and a trifluoromethyl group . These groups could potentially influence the compound’s reactivity and interactions with biological targets.Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For example, the pyridyl group might undergo reactions at the nitrogen atom, and the trifluoromethyl group could potentially participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of a trifluoromethyl group could increase the compound’s lipophilicity, potentially influencing its solubility and permeability .Scientific Research Applications
Photocatalysis in Organic Synthesis
This compound is utilized in the field of photocatalysis to facilitate the regioselective synthesis of phenanthridine derivatives. The process involves visible-light Ir photocatalysis using a similar iridium complex as an energy donor . This strategy is particularly valuable for synthesizing complex organic molecules with high precision.
Trifluoromethylation Reactions
The trifluoromethyl group within the compound plays a crucial role in transition metal-mediated trifluoromethylation reactions. These reactions are significant in the development of pharmaceuticals and agrochemicals due to the desirable properties conferred by the trifluoromethyl group, such as enhanced lipophilicity and metabolic stability .
Development of Agrochemicals
Due to its structural features, this compound can be involved in the synthesis of agrochemicals. The presence of the trifluoromethyl group is known to improve the pharmacokinetic properties of agrochemical products, making them more effective .
Pharmaceutical Research
The compound’s framework is conducive to the synthesis of anti-cancer drugs. Its photocatalytic application can lead to one-pot synthesis strategies for complex drug molecules, potentially streamlining the drug development process .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-tert-butyl-1-[5-(trifluoromethyl)pyridin-2-yl]indeno[1,2-c]pyrazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O/c1-19(2,3)18-15-16(12-6-4-5-7-13(12)17(15)27)26(25-18)14-9-8-11(10-24-14)20(21,22)23/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQHZGVLTIHDDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C2=C1C(=O)C3=CC=CC=C32)C4=NC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Tert-butyl)-1-(5-(trifluoromethyl)(2-pyridyl))indeno[2,3-D]pyrazol-4-one |
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